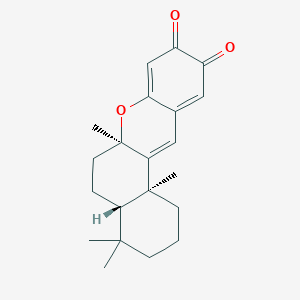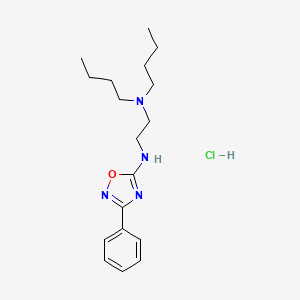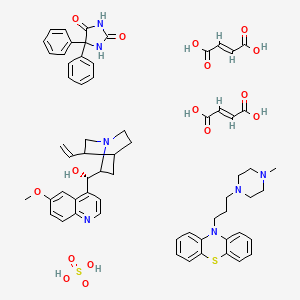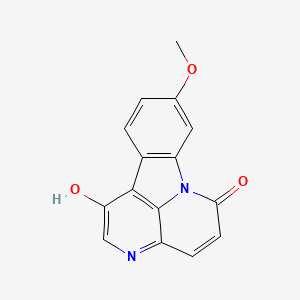
1-Hydroxy-9-medroxycanthin-6-one
描述
1-Hydroxy-9-medroxycanthin-6-one is a natural product that belongs to the class of canthin-6-one alkaloids. It is primarily extracted from the barks of the tree Ailanthus altissima .
作用机制
Target of Action
1-Hydroxy-9-medroxycanthin-6-one is a natural product used for research related to life sciences . .
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research on this specific compound .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc .
生化分析
Biochemical Properties
1-Hydroxy-9-medroxycanthin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated RAW 264.7 cells . Additionally, this compound interacts with glycogen synthase kinase 3 beta (GSK3β), leading to the degradation of β-catenin, which is a key component of the Wnt signaling pathway .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the Wnt signaling pathway by activating GSK3β, which leads to the degradation of β-catenin . This compound also affects the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in activated macrophages, thereby modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It inhibits COX-2 and PGE2 production by binding to their active sites, thereby reducing inflammation . Additionally, it activates GSK3β, which in turn degrades β-catenin, leading to the inhibition of the Wnt signaling pathway . This compound also interferes with calcium mobilization, which contributes to its muscle relaxant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored below -20°C and can be kept for several months . Long-term studies have shown that it maintains its biological activity over extended periods, with no significant degradation observed . In vitro studies have demonstrated its sustained anti-inflammatory and antiproliferative effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and muscle relaxant properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects and toxic doses need to be carefully determined to ensure safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which hydroxylates the compound, leading to its further breakdown and excretion . This compound also affects metabolic flux by modulating the levels of various metabolites, including NO and PGE2 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate, which facilitates its distribution within the body . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-9-medroxycanthin-6-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the barks of Ailanthus altissima. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 1-Hydroxy-9-medroxycanthin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
科学研究应用
1-Hydroxy-9-medroxycanthin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in various chemical studies and synthesis research.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
相似化合物的比较
Canthin-6-one: A closely related compound with similar biological activities.
Canthin-6-one N-oxide: Another derivative with distinct chemical properties
Uniqueness: 1-Hydroxy-9-medroxycanthin-6-one is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility and reactivity, making it a valuable compound for various research applications .
属性
IUPAC Name |
8-hydroxy-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-8-2-3-9-11(6-8)17-13(19)5-4-10-15(17)14(9)12(18)7-16-10/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGYFDVGYKREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


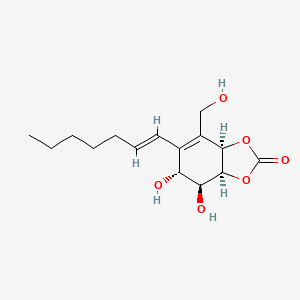

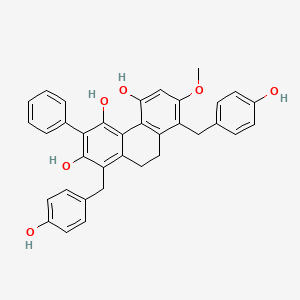
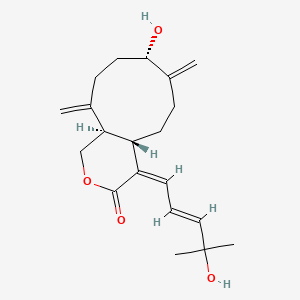
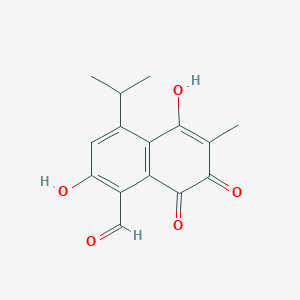


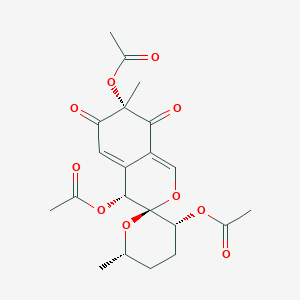
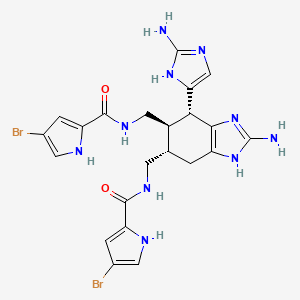
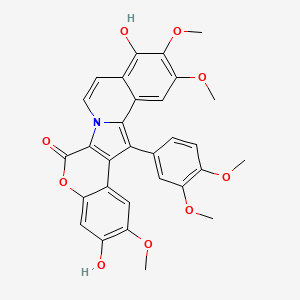
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride](/img/structure/B1246845.png)
